

Validating the efficacy of Cinepazide Maleate against a placebo in clinical trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinepazide Maleate

Cat. No.: B7821688

[Get Quote](#)

Cinepazide Maleate vs. Placebo: A Comparative Analysis of Clinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of **Cinepazide Maleate** against a placebo, supported by experimental data from clinical trials. The following sections detail the quantitative outcomes, experimental methodologies, and mechanistic insights into **Cinepazide Maleate**'s function.

Efficacy in Acute Ischemic Stroke: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial

A pivotal clinical trial provides the primary evidence for the efficacy of **Cinepazide Maleate** in treating acute ischemic stroke. The study demonstrated that **Cinepazide Maleate** injection was superior to placebo in improving neurological function and activities of daily living.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key efficacy endpoints from the trial at 90 days post-treatment.

Efficacy Endpoint	Cinepazide Maleate Group	Placebo Group	p-value
Proportion of patients with mRS score ≤ 2	60.9%	50.1%	0.0004
Proportion of patients with Barthel Index ≥ 95	53.4%	46.7%	0.0230

mRS (modified Rankin Scale) is a measure of disability, with lower scores indicating better outcomes. The Barthel Index assesses performance in activities of daily living, with higher scores indicating greater independence.

Experimental Protocol: Acute Ischemic Stroke Trial

This study was a multicenter, randomized, double-blind, parallel-group, placebo-controlled, post-market clinical trial conducted across 72 medical centers in China.[\[1\]](#)

- Patient Population: The trial enrolled patients aged 18–80 years who had experienced an acute ischemic stroke within the previous 48 hours and had a National Institutes of Health Stroke Scale (NIHSS) score of 7–25.[\[1\]](#)
- Treatment Regimen:
 - Experimental Group: Received a continuous intravenous infusion of 320 mg of **Cinepazide Maleate** in 500 mL of saline at a rate of 100 mL/hour, once daily for 14 days. [\[1\]](#)[\[3\]](#)
 - Control Group: Received a placebo (saline alone) administered under the same conditions.[\[1\]](#)
 - Basic Therapy: All patients in both groups also received basic therapy, including an intravenous infusion of 250 mL of citicoline sodium (0.5 g dissolved in 5% glucose or saline) once daily for 10 days.[\[1\]](#)[\[4\]](#)
- Efficacy Assessment:

- Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[1]
- Secondary Endpoint: The proportion of patients with a Barthel Index of ≥ 95 on day 90.[1]
- Safety Evaluation: Safety was assessed by recording all adverse events (AEs), monitoring laboratory parameters and vital signs, and conducting electrocardiograms.[1] There were no statistically significant differences in safety parameters between the **cinepazide maleate** and control groups.[1]

Mechanism of Action: A Multi-Targeted Approach

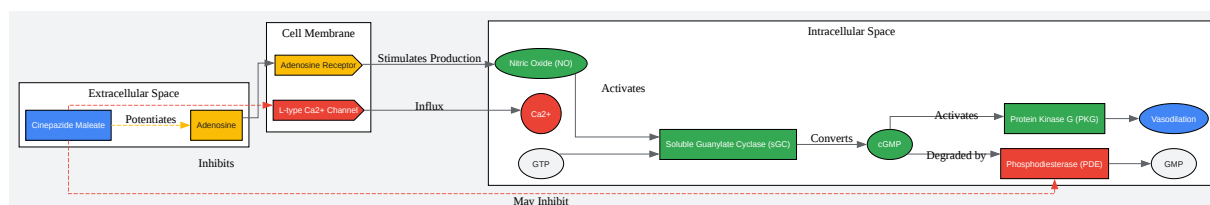
Cinepazide Maleate exhibits a multifaceted mechanism of action, contributing to its therapeutic effects in cerebrovascular conditions. Its primary actions include vasodilation, anti-thrombotic properties, and neuroprotection.[5]

Signaling Pathways

Cinepazide Maleate's vasodilatory effect is primarily achieved through two interconnected signaling pathways:

- Calcium Channel Blockade: **Cinepazide Maleate** acts as a weak calcium channel blocker, inhibiting the influx of extracellular calcium (Ca^{2+}) into vascular smooth muscle cells.[5][6] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.
- Potentiation of Adenosine and Nitric Oxide-cGMP Signaling: **Cinepazide Maleate** has been shown to potentiate the effects of endogenous adenosine.[2][7] It is believed to inhibit adenosine degradation and its accumulation in tissues.[7] Adenosine can stimulate the production of nitric oxide (NO). NO, in turn, activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation. Some evidence also suggests that **Cinepazide Maleate** may have phosphodiesterase (PDE) inhibitory activity, which would further increase cAMP and cGMP levels.

The following diagram illustrates the proposed signaling pathway for **Cinepazide Maleate**-induced vasodilation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cinepazide Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the efficacy of Cinepazide Maleate against a placebo in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821688#validating-the-efficacy-of-cinepazide-maleate-against-a-placebo-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com